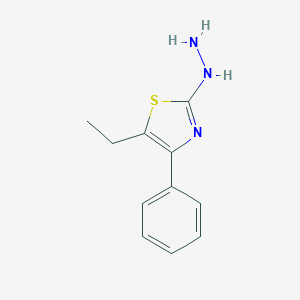
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone, also known as EPTH, is a chemical compound that has been extensively researched for its potential applications in various fields. It is a hydrazone derivative of thiosemicarbazide, which has been found to exhibit a range of biological activities.
科学的研究の応用
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been studied for its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antitumor, and antioxidant activities. 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has also been explored as a potential chelating agent for metal ions, which has important implications in the field of environmental chemistry.
作用機序
The exact mechanism of action of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been found to inhibit the growth of various microorganisms, such as Staphylococcus aureus and Escherichia coli, by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
生化学的および生理学的効果
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has been found to exhibit various biochemical and physiological effects, such as reducing oxidative stress, inhibiting inflammation, and modulating the immune system. It has also been shown to have neuroprotective effects, which may have important implications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone has several advantages for lab experiments, such as its high stability, low toxicity, and ease of synthesis. However, its solubility in water is relatively low, which may limit its use in certain experiments. Additionally, the exact dosage and administration of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone for different applications are still being researched.
将来の方向性
There are several future directions for the research on 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to investigate its potential as a chelating agent for metal ions, which has important implications in environmental chemistry. Additionally, further research is needed to fully understand the mechanism of action of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone and its potential side effects.
Conclusion:
In conclusion, 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone is a promising chemical compound that has been extensively researched for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone and its implications in various fields.
合成法
The synthesis of 5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone involves the reaction of thiosemicarbazide with ethyl acetoacetate and benzaldehyde in the presence of acetic acid. The reaction yields a yellow crystalline compound, which is then purified through recrystallization. The purity of the compound is confirmed through various analytical techniques, such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.
特性
CAS番号 |
137506-15-1 |
|---|---|
製品名 |
5-Ethyl-4-phenyl-2(3h)-thiazolone hydrazone |
分子式 |
C11H13N3S |
分子量 |
219.31 g/mol |
IUPAC名 |
(5-ethyl-4-phenyl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H13N3S/c1-2-9-10(13-11(14-12)15-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3,(H,13,14) |
InChIキー |
HUASFLITTRUUKL-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(S1)NN)C2=CC=CC=C2 |
正規SMILES |
CCC1=C(N=C(S1)NN)C2=CC=CC=C2 |
同義語 |
5-ETHYL-4-PHENYL-2(3H)-THIAZOLONE HYDRAZONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



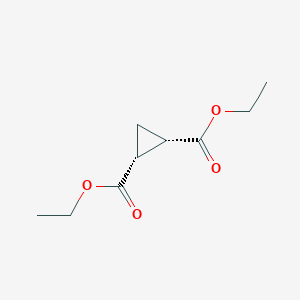
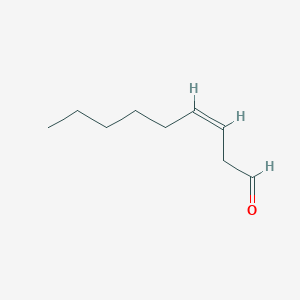
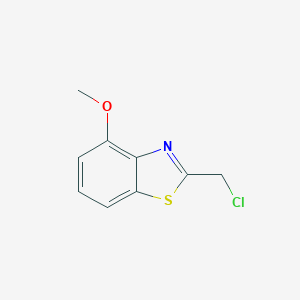
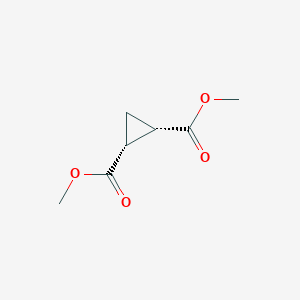
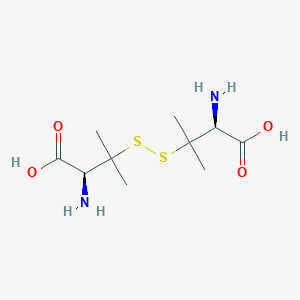
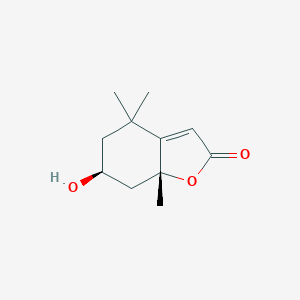
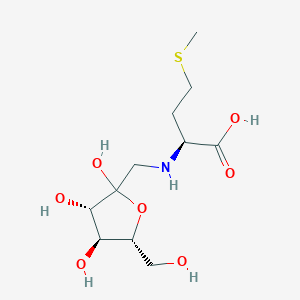
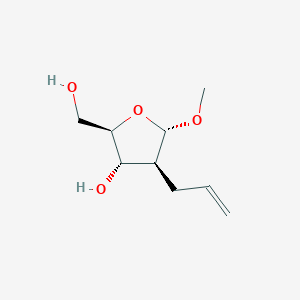
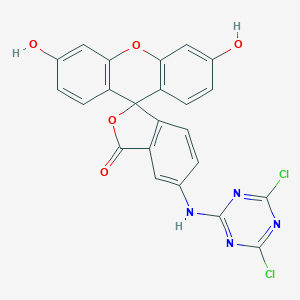
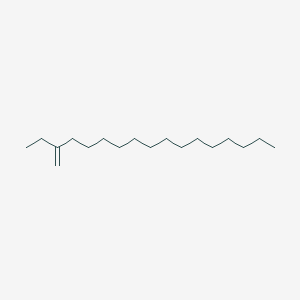
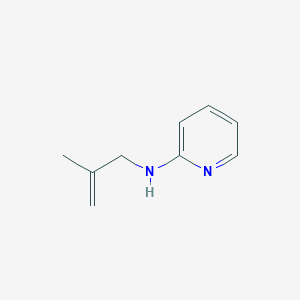
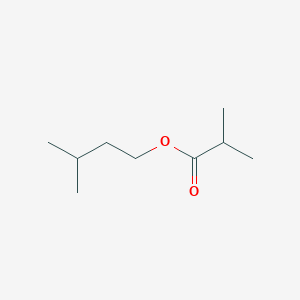
![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
